8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic triazaspirodecanone derivative characterized by a spirocyclic core structure (1,3,8-triazaspiro[4.5]decane-2,4-dione) with a propyl group at position 3 and a biphenylsulfonyl moiety at position 6. This compound belongs to a class of molecules explored for diverse pharmacological applications, including CNS disorders and cancer, due to their structural versatility and ability to modulate biological targets. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclizations, as seen in structurally related analogs .
Properties
IUPAC Name |
8-(4-phenylphenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-14-25-20(26)22(23-21(25)27)12-15-24(16-13-22)30(28,29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBNMTOCHHWVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-([1,1’-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic anhydride.
Introduction of the Biphenyl Sulfonyl Group: The biphenyl sulfonyl group is introduced via a sulfonylation reaction using biphenyl sulfonyl chloride and a base such as triethylamine.
Propylation: The final step involves the alkylation of the spirocyclic core with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-([1,1’-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
8-([1,1’-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential drug candidate for its activity on specific molecular targets, such as G-protein coupled receptors (GPCRs).
Pharmacology: The compound is studied for its potential as a delta opioid receptor (DOR) agonist.
Biology: It is used in studies related to cell signaling pathways and receptor-ligand interactions.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 8-([1,1’-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, as a delta opioid receptor agonist, it binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways . This interaction can modulate various physiological responses, including pain perception and mood regulation.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazaspirodecanones, focusing on substituent effects, physicochemical properties, synthetic yields, and pharmacological profiles.
Structural and Substituent Comparisons
Key Observations :
- The target compound’s biphenylsulfonyl group distinguishes it from analogs with simpler aryl (e.g., benzyl in TRI-BE) or alkoxypropyl substituents (e.g., compounds 9 and 11).
- BI82917 and Compound 13 incorporate electron-withdrawing groups (trifluoromethyl, pyrimidine), which may improve metabolic stability compared to the target’s biphenylsulfonyl moiety .
Key Observations :
Key Observations :
- The target compound’s biphenylsulfonyl group may confer unique receptor-binding profiles compared to TRI-BE’s benzyl or Compound 3’s fluorophenyl groups.
- Compound 3 ’s reduced EPS side effects highlight the importance of N-3 substituent tolerance in CNS drugs, suggesting the target’s propyl group may be similarly advantageous .
Biological Activity
Overview
8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound notable for its unique spirocyclic structure and potential therapeutic applications. This compound primarily functions as an inhibitor of prolyl hydroxylase domains (PHDs), which play a crucial role in the hypoxia-inducible factor (HIF) signaling pathway. Its structural features suggest significant implications in medicinal chemistry and pharmacology.
The compound's biological activity is primarily attributed to its inhibition of PHDs. By inhibiting these enzymes, it affects the HIF pathway, which is pivotal in cellular responses to hypoxia. The inhibition leads to the stabilization of HIF proteins, promoting the expression of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions.
Target Enzymes
- Prolyl Hydroxylase Domains (PHDs) : These enzymes regulate HIF stability and are critical for oxygen sensing in cells.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties for drug development. Its spirocyclic core enhances its potential to interact with various biological targets, suggesting a promising future in therapeutic applications.
Biological Activity Data
| Activity | Description |
|---|---|
| Inhibition of PHDs | Effective in stabilizing HIF under normoxic conditions. |
| Anticancer Potential | May enhance tumor oxygenation and inhibit tumor growth through HIF modulation. |
| Neuroprotective Effects | Potential to protect neurons under hypoxic conditions by promoting survival pathways. |
Case Studies and Research Findings
- Cancer Research : A study demonstrated that compounds similar to this compound significantly inhibited tumor growth in hypoxic tumors by stabilizing HIF-1α and enhancing angiogenesis .
- Neuroprotection : In models of ischemia-reperfusion injury, this compound showed promise in reducing neuronal death by activating protective pathways mediated by HIF .
- Cardiovascular Applications : Research has indicated that the compound may improve cardiac function under hypoxic conditions by modulating HIF-related gene expression .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other spirocyclic compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1,3,8-Triazaspiro[4.5]decane Derivatives | Similar spirocyclic structure | Varies; some exhibit anti-inflammatory effects |
| 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane | Different substituents | Potential receptor inhibition |
Q & A
Basic: What are the optimal synthetic routes for 8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazaspiro core followed by sulfonylation and propyl group introduction. Key steps include:
- Core construction : Cyclocondensation of amines and ketones under reflux (e.g., acetonitrile, 80°C, 12 hours) to form the spirocyclic backbone .
- Sulfonylation : Reaction with [1,1'-biphenyl]-4-sulfonyl chloride under basic conditions (e.g., pyridine, 0°C → RT, 6 hours) .
- Propyl substitution : Alkylation using propyl bromide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane .
Optimization : Control reaction temperature (±2°C) to minimize side products, use anhydrous solvents, and employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
Basic: How can researchers confirm the structural identity and purity of this compound post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR : and NMR to verify spirocyclic structure, sulfonyl group (δ ~3.5 ppm for SO), and propyl chain (δ 0.9–1.6 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~529.2 g/mol) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>95%) and detect impurities .
Basic: What preliminary assays are recommended to evaluate the compound’s bioactivity?
Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Screen against kinases or proteases (e.g., IC determination via fluorescence polarization) due to sulfonamide’s affinity for catalytic sites .
- Cellular assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell model) to assess drug-likeness .
- Comparative studies : Cross-reference with structurally similar compounds (e.g., antibacterial 8-(3-chlorophenyl)sulfonyl analogs) to predict activity .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
Focus on systematic substituent variation:
- Sulfonyl group : Replace biphenyl with fluorophenyl or methoxyphenyl to modulate electronic effects and binding affinity .
- Propyl chain : Test shorter (ethyl) or branched (isopropyl) chains to alter steric hindrance and lipophilicity (logP analysis via HPLC) .
- Spiro core : Introduce methyl groups at non-critical positions to enhance conformational stability (molecular dynamics simulations) .
Validate changes using in vitro assays (e.g., SPR for binding kinetics) and in silico docking (AutoDock Vina) .
Advanced: How can molecular modeling resolve contradictions in binding data across different studies?
Answer:
Discrepancies often arise from conformational flexibility or assay conditions. Mitigate via:
- Conformational sampling : Perform MD simulations (AMBER/CHARMM) to identify dominant binding poses .
- Docking validation : Compare results across multiple software (e.g., Schrödinger vs. MOE) to rule out algorithmic bias .
- Solvent effects : Include explicit water molecules in models to account for hydrophobic interactions .
Cross-correlate with mutagenesis data (e.g., alanine scanning) to confirm critical residues .
Advanced: What strategies are effective for analyzing metabolic stability and degradation pathways?
Answer:
- In vitro metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at propyl chain) .
- Degradation studies : Stress testing (acid/base hydrolysis, oxidation with HO) to pinpoint labile groups (e.g., sulfonamide cleavage) .
- Stabilization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the biphenyl moiety to reduce oxidative degradation .
Advanced: How can in silico tools predict off-target interactions early in development?
Answer:
- Pharmacophore screening : Use Pharmit to identify shared features with known off-target binders (e.g., GPCRs, ion channels) .
- Machine learning : Train models on ChEMBL data to flag high-risk targets (e.g., hERG channel inhibition) .
- Differential scanning : Compare binding energies (ΔG) between primary and off-targets using free-energy perturbation (FEP) .
Advanced: What experimental designs address conflicting solubility and permeability data?
Answer:
- Solubility enhancement : Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) .
- Permeability optimization : Modify logD via prodrug strategies (e.g., esterification of dione groups) .
- High-throughput screening : Use parallel artificial membrane permeability assay (PAMPA) to rank derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
